Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135258
InChI: InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC20135258

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate -

Specification

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3
Standard InChI Key ZKWJBDDZRDXUBQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a 1,7-naphthyridine ring system, a bicyclic framework comprising two fused pyridine rings. The chlorine atom occupies the 8-position, while the ethyl carboxylate group is attached at the 3-position . This arrangement creates distinct electronic and steric properties:

  • Chlorine’s electron-withdrawing effect enhances electrophilic reactivity at adjacent positions, facilitating nucleophilic substitution reactions.

  • Ethyl carboxylate introduces ester functionality, balancing lipophilicity for membrane penetration and hydrophilicity for solubility .

The planar naphthyridine system allows for π\pi-stacking interactions with biological targets, a feature critical for binding DNA gyrase or topoisomerase IV in bacteria.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic signals:

  • 1^1H NMR: A triplet at δ\delta 1.35 ppm (3H, -CH2_2CH3_3), a quartet at δ\delta 4.35 ppm (2H, -OCH2_2), and aromatic protons between δ\delta 7.8–8.9 ppm.

  • 13^{13}C NMR: A carbonyl carbon at δ\delta 165.2 ppm (C=O) and quaternary carbons in the naphthyridine ring.

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with its polar nature and solubility in dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Chlorination and Esterification Pathways

The synthesis typically involves a two-step sequence:

  • Chlorination of 1,7-naphthyridine-3-carboxylic acid using phosphorus oxychloride (POCl3_3) at reflux temperatures (110°C, 6 hours).

  • Esterification with ethanol in the presence of sulfuric acid, yielding the final product with >85% purity.

Key reaction equation:

1,7-Naphthyridine-3-carboxylic acid+POCl38-Chloro-1,7-naphthyridine-3-carbonyl chlorideEtOH, H2SO4Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate\text{1,7-Naphthyridine-3-carboxylic acid} + \text{POCl}_3 \rightarrow \text{8-Chloro-1,7-naphthyridine-3-carbonyl chloride} \xrightarrow{\text{EtOH, H}_2\text{SO}_4} \text{Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) isolate the compound, while recrystallization from ethanol improves purity to >98%. Challenges include avoiding over-chlorination, which generates di- or tri-chlorinated byproducts .

Pharmacological Activities and Mechanisms

Antibacterial Efficacy

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate exhibits potent activity against Gram-negative bacteria, notably Klebsiella pneumoniae (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). Its mechanism involves:

  • Inhibition of DNA gyrase, preventing supercoiling and inducing DNA damage.

  • Disruption of membrane integrity via interaction with lipopolysaccharides (LPS) .

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% compared to the parent acid.

Structure-Activity Relationship (SAR) Studies

Modifications to the naphthyridine scaffold reveal critical trends:

ModificationEffect on Activity
Replacement of Cl with FIncreased potency against Pseudomonas aeruginosa (MIC: 2 µg/mL)
Substituents at position 1Reduced off-target binding to human topoisomerase II

Challenges in Pharmaceutical Development

Solubility and Formulation Issues

The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) limits intravenous administration. Strategies under investigation include:

  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance dissolution rates .

  • Co-crystallization with succinic acid, improving solubility to 1.8 mg/mL.

Metabolic Instability

Hepatic cytochrome P450 enzymes rapidly metabolize the ethyl ester to the inactive acid (t1/2_{1/2}: 1.2 hours) . Introducing bulky substituents at position 2 slows degradation by steric hindrance.

Comparative Analysis with Analogous Compounds

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate belongs to a broader class of naphthyridine derivatives, each with unique pharmacological profiles:

  • Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Fluorine atoms enhance penetration into biofilms but increase cardiotoxicity risks.

  • 1,7-Naphthyridine-3-carboxylic acid: Lacks ester functionality, resulting in poor oral absorption despite similar antibacterial activity.

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